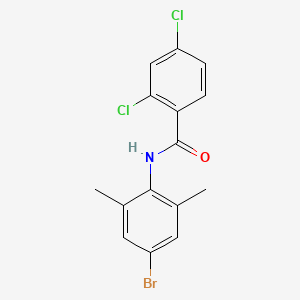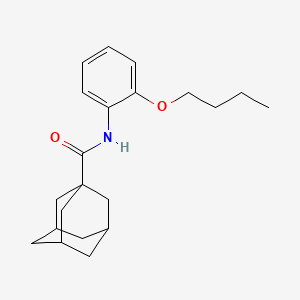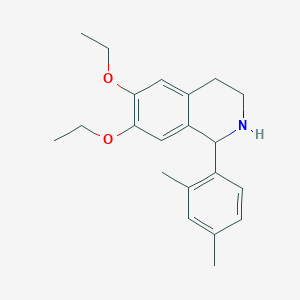
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide is a chemical compound characterized by the presence of bromine, chlorine, and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the dimethylphenyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide
- N-(4-bromo-2,6-dimethylphenyl)-3-methoxy-2-naphthamide
- N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the dimethylphenyl group provides distinct properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C15H12BrCl2NO |
|---|---|
Peso molecular |
373.1 g/mol |
Nombre IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H12BrCl2NO/c1-8-5-10(16)6-9(2)14(8)19-15(20)12-4-3-11(17)7-13(12)18/h3-7H,1-2H3,(H,19,20) |
Clave InChI |
HAMMMYLPNBZEBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)


![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)

![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)

![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)

![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
